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molecular formula C5H6ClNO B1603151 3-Chloro-5,6-dihydropyridin-2(1H)-one CAS No. 207976-92-9

3-Chloro-5,6-dihydropyridin-2(1H)-one

Cat. No. B1603151
M. Wt: 131.56 g/mol
InChI Key: MDCPVYOIYISUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153960B2

Procedure details

A solution of 3-chloro-5,6-dihydro-1H-pyridin-2-one (44, 1.0 g, 7.6 mmol) in THF (4 mL) was treated with morpholine (663 mg, 0.67 mL, 7.6 mmol, 1.0 equiv) and triethylamine (TEA, 1.54 g, 2.1 mL, 15.2 mmol, 2.0 equiv) at room temperature, and the resulting reaction mixture was warmed up to reflux for 6 h. When HPLC and TLC showed the reaction was deemed complete, the reaction mixture was quenched with water (10 mL) and EtOAc (20 mL), and the resulting mixture was stirred at room temperature for 10 min. The two layers were separated, and the aqueous layer was extracted with EtOAc (3×20 mL). The combined organic extracts were washed with saturated NaCl aqueous solution (5 mL), dried over MgSO4, and concentrated in vacuo. The residue was then purified by flash column chromatography (SiO2, 15–40% EtOAc/hexane gradient elution) to afford the desired 3-morpholin-4-yl-5,6-dihydro-1H-pyridin-2-one (45, 595 mg, 1.384 g theoretical, 43%) as pale-yellow oil, which solidified upon standing at room temperature in vacuo and was found to be essentially pure to do the following reaction without further purification. For 45, CIMS m/z 181 (M+−H, C9H14N2O2).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:8])[NH:4][CH2:5][CH2:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.C(N(CC)CC)C>C1COCC1>[N:9]1([C:2]2[C:3](=[O:8])[NH:4][CH2:5][CH2:6][CH:7]=2)[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(NCCC1)=O
Name
Quantity
0.67 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was warmed up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water (10 mL) and EtOAc (20 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl aqueous solution (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography (SiO2, 15–40% EtOAc/hexane gradient elution)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1(CCOCC1)C=1C(NCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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